molecular formula C16H18N4O4 B6582324 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide CAS No. 1210996-34-1

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

Cat. No.: B6582324
CAS No.: 1210996-34-1
M. Wt: 330.34 g/mol
InChI Key: JGNGEVRNPNYIPR-UHFFFAOYSA-N
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Description

The compound N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide (hereafter referred to as the target compound) features a benzodioxolylmethyl group, a 2-methylimidazolylethyl moiety, and an ethanediamide (oxalamide) backbone.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-11-17-4-6-20(11)7-5-18-15(21)16(22)19-9-12-2-3-13-14(8-12)24-10-23-13/h2-4,6,8H,5,7,9-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNGEVRNPNYIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C22H22N4O6
  • IUPAC Name : N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide

Structural Representation

The compound features a benzodioxole moiety linked to an imidazole derivative, which is believed to contribute to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways critical for cellular processes such as proliferation and apoptosis.

Pharmacological Effects

Research indicates that derivatives of imidazole compounds often exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Several studies have demonstrated that imidazole derivatives possess antifungal and antibacterial properties. For instance, 1,3-diazole derivatives have shown promising antifungal activity against various pathogens .
  • Anticancer Potential : Compounds with similar structures have been investigated for their anticancer effects, suggesting that this compound may also possess potential in cancer therapy.

Antifungal Activity

A study highlighted the efficacy of 1-substituted imidazole derivatives against fungal strains. These findings suggest that the compound could be explored for its antifungal properties as well .

Antibacterial Activity

Another research focused on the synthesis of various imidazole derivatives, revealing significant antibacterial effects against Gram-positive and Gram-negative bacteria . This indicates a potential application of the compound in treating bacterial infections.

Synthetic Routes

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Preparation of benzodioxole and imidazole intermediates.
  • Coupling reactions under controlled conditions using various reagents such as chlorinating and fluorinating agents .

Industrial Production

For large-scale production, optimization of the synthetic route is essential to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly employed .

Data Table: Summary of Biological Activities

Biological ActivityReference
Antifungal
Antibacterial
AnticancerHypothetical based on structure similarity

Comparison with Similar Compounds

Structural Analogues with Ethanediamide Linkers

QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide)
  • Structural Features: Retains the benzodioxolyl and ethanediamide groups but substitutes the methylimidazole with a tetrahydroquinolinyl moiety .
  • Biological Activity : Demonstrated inhibitory activity against falcipain-2, a protease critical in malaria parasite survival, suggesting the ethanediamide linker enhances binding to enzymatic active sites .
N-[2-(Benzodioxol)-2-(4-Phenylpiperazin-1-yl)ethyl]-N'-(4-Fluorophenyl)ethanediamide ()
  • Structural Features : Replaces the methylimidazole with a 4-phenylpiperazine group and incorporates a 4-fluorophenyl terminus .
  • Implications : The piperazine ring enhances solubility and introduces basicity, while the fluorophenyl group may improve metabolic stability. These modifications contrast with the target compound’s methylimidazole, which could prioritize specific receptor interactions over solubility .
N-[2-(Benzodioxol)-2-(Morpholin-4-yl)ethyl]-N'-(2-Fluorophenyl)ethanediamide ()
  • Structural Features : Substitutes methylimidazole with morpholine and a 2-fluorophenyl group .
  • The 2-fluorophenyl group may influence steric interactions in binding pockets .

Analogues with Heterocyclic Substituents

Benzimidazole-Thiazole Derivatives ()
  • Example: Compound 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) .
  • Structural Features : Combines benzimidazole, triazole, and thiazole rings.
  • Activity : Docking studies suggest interaction with enzymes like α-glucosidase, analogous to acarbose. The bromophenyl-thiazole group enhances halogen bonding, a feature absent in the target compound .
Bis N’-(1H-Benzimidazol-2-yl)-N-Alkyl Amidine Derivatives ()
  • Structural Features : Feature dual benzimidazole cores linked via alkylamidine groups .
  • The absence of ethanediamide in these compounds highlights the linker’s role in modulating redox activity .
Characterization
  • Spectroscopy :
    • IR : Ethanediamide C=O stretches (~1650–1700 cm⁻¹) are consistent across analogues (e.g., 1605 cm⁻¹ in ) .
    • NMR : Benzodioxol’s methylenedioxy protons resonate at ~5.9 ppm, while imidazole protons appear at ~7–8 ppm .

Preparation Methods

Reductive Amination of 1,3-Benzodioxole-5-carbaldehyde

The benzodioxol-methylamine intermediate is typically prepared via reductive amination of 1,3-benzodioxole-5-carbaldehyde.

Procedure :

  • Reaction : 1,3-Benzodioxole-5-carbaldehyde (10 mmol) is dissolved in dry THF under nitrogen. Methylamine (12 mmol) is added, followed by sodium triacetoxyborohydride (12 mmol). The mixture is stirred at 25°C for 12 hours.

  • Workup : The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and dried over MgSO₄.

  • Yield : 78–85% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Key Data :

ParameterValue
Starting Material1,3-Benzodioxole-5-carbaldehyde
Reducing AgentNaBH(OAc)₃
SolventTHF
Reaction Time12 hours
Isolated Yield78–85%

Synthesis of 2-Methylimidazol-1-yl-ethylamine

Nucleophilic Substitution

The 2-methylimidazole moiety is introduced via SN2 reaction between 2-chloroethylamine and 2-methylimidazole.

Procedure :

  • Reaction : 2-Chloroethylamine hydrochloride (10 mmol) and 2-methylimidazole (12 mmol) are heated at 80°C in DMF with K₂CO₃ (15 mmol) for 24 hours.

  • Workup : The mixture is filtered, concentrated, and purified via recrystallization (ethanol/water).

  • Yield : 65–72%.

Challenges :

  • Competing elimination reactions necessitate strict temperature control.

  • Excess 2-methylimidazole improves yield but complicates purification.

Formation of Oxalamide Linkage

Oxalyl Chloride-Mediated Coupling

The final step involves sequential acylation of the two amine intermediates using oxalyl chloride.

Procedure :

  • Activation : Oxalyl chloride (12 mmol) is added to anhydrous dichloromethane (DCM) at 0°C. Benzodioxol-methylamine (10 mmol) in DCM is added dropwise, followed by triethylamine (12 mmol). The mixture is stirred for 2 hours.

  • Coupling : The acyl chloride intermediate is added to a solution of 2-methylimidazol-1-yl-ethylamine (10 mmol) in DCM. The reaction is stirred at 25°C for 6 hours.

  • Workup : The organic layer is washed with HCl (1M), dried, and concentrated. Purification via flash chromatography (DCM/methanol 10:1) yields the final product.

  • Yield : 60–68%.

Optimization Insights :

  • Temperature : Reactions below 25°C minimize imidazole ring decomposition.

  • Solvent : DCM provides optimal solubility without side reactions.

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent-disclosed method utilizes resin-bound intermediates to streamline purification:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected benzodioxol-methylamine.

  • Deprotection : Fmoc removal with piperidine/DMF (20%).

  • Acylation : Reaction with oxalyl dichloride, followed by coupling with 2-methylimidazol-1-yl-ethylamine.

  • Cleavage : TFA/DCM (95:5) liberates the product.

  • Yield : 70–75% with >95% purity (HPLC).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Oxalyl Chloride60–68%90–92%ModerateLow
Solid-Phase70–75%>95%HighHigh

Trade-offs :

  • Solution-phase : Lower cost but requires extensive chromatography.

  • Solid-phase : Higher purity but involves expensive resins.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.25 (s, 1H, imidazole), 6.85–6.79 (m, 3H, benzodioxol), 4.20 (s, 2H, CH₂), 3.65 (t, 2H, NCH₂), 2.35 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₁₆H₁₈N₄O₃ [M+H]⁺: 331.1401; found: 331.1398.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >95% purity for solid-phase synthesis.

Industrial-Scale Considerations

Continuous Flow Reactors

Recent advances employ microreactors to enhance oxalyl chloride reactions:

  • Residence Time : 5 minutes at 50°C.

  • Yield Improvement : 75–80% with reduced side products.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DCM.

  • Catalytic Methods : Immobilized lipases achieve 65% yield under mild conditions .

Q & A

Q. What are the optimal synthetic routes for N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide?

The synthesis typically involves multi-step reactions starting with functionalized benzodioxole and imidazole precursors. Key steps include:

  • Acylation : Reacting benzodioxol-5-ylmethanol with oxalyl chloride to form an acyl chloride intermediate .
  • Amide Coupling : Using coupling agents like EDC/HOBt to link the benzodioxole and imidazole moieties under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to achieve >95% purity .
    Critical Parameters : Temperature (often 0–25°C), solvent choice (DMF or acetonitrile), and catalyst selection to minimize side reactions .

Q. How is the structural identity of this compound confirmed?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the benzodioxole, imidazole, and ethanediamide groups .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion matching C₁₈H₂₂N₃O₄) .
  • X-ray Crystallography : Resolving bond angles and torsional strain in crystalline forms (if available) .

Q. What preliminary biological activities have been reported?

  • Enzyme Inhibition : Potential interaction with cytochrome P450 isoforms or kinases due to structural similarity to known inhibitors .
  • Cellular Studies : Moderate cytotoxicity in cancer cell lines (IC₅₀ ~10–50 µM), though mechanisms remain unconfirmed .
  • Solubility : LogP ~2.3 suggests moderate lipid solubility, necessitating DMSO or cyclodextrin-based formulations for in vitro assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing side products?

Methodological Strategies :

  • Stepwise Monitoring : Use Thin-Layer Chromatography (TLC) to track intermediate formation .
  • Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings involving aryl halides .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reagent solubility .
    Data Contradictions : Discrepancies in reported yields (40–75%) may arise from variations in benzodioxole precursor purity or imidazole reactivity .

Q. How do structural analogs compare in biological activity?

Analog Structural Modifications Reported Activity
4-(2H-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazolePyrazole ring substitutionEnhanced hydrogen bonding in crystal forms
5-(Benzodioxol)thienopyridine derivativesThienopyridine backboneBroader kinase inhibition (e.g., EGFR, VEGFR)
N-Benzyl thieno[3,4-c]pyrazol-3-yl derivativesThienopyrazole coreImproved anti-inflammatory activity (IC₅₀ ~5 µM)

Key Insight : The ethanediamide linker in the target compound may improve target specificity compared to ester or thioether analogs .

Q. What computational tools are recommended for studying its mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for receptors like 5-HT₂A or adenosine A₂A .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET Prediction : SwissADME to estimate permeability (e.g., Blood-Brain Barrier penetration) and metabolic stability .

Q. How can in vivo studies address discrepancies in reported bioactivity?

Experimental Design :

  • Dosing : 10–50 mg/kg in murine models, with pharmacokinetic sampling at 0, 1, 4, 8, and 24 hours .
  • Biomarker Analysis : ELISA for inflammatory cytokines (IL-6, TNF-α) or apoptosis markers (caspase-3) .
    Contradiction Resolution : Variability in tumor regression (20–60% in xenografts) may stem from differences in compound formulation or animal strain .

Methodological Recommendations

  • Synthesis : Prioritize Schlenk-line techniques for moisture-sensitive steps .
  • Characterization : Combine NMR with IR spectroscopy to confirm amide bond formation (C=O stretch ~1650 cm⁻¹) .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings across ≥3 cell lines .

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